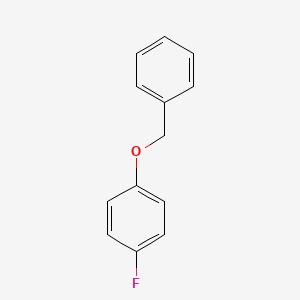

1-(Benzyloxy)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNJAKUQZLPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371071 | |

| Record name | 1-(benzyloxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-78-5 | |

| Record name | 1-Fluoro-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(benzyloxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-fluoro-4-(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-4-(phenylmethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough guide to its synthesis via the Williamson ether synthesis. Furthermore, this guide explores its application in drug development, particularly as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Key quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic pathway are provided to support researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Properties

IUPAC Name: 1-fluoro-4-(phenylmethoxy)benzene[1]

CAS Number: 370-78-5[1]

Synonyms: 1-(Benzyloxy)-4-fluorobenzene, 4-Benzyloxyfluorobenzene[1]

This compound is a halogenated aromatic ether. The presence of the fluorine atom is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be cleaved in later synthetic steps.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₁FO |

| Molecular Weight | 202.22 g/mol [1] |

| Appearance | Solid |

| Storage | Room temperature, sealed, dry |

Synthesis of 1-fluoro-4-(phenylmethoxy)benzene

The most common and efficient method for the synthesis of 1-fluoro-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-fluoro-4-(phenylmethoxy)benzene from 4-fluorophenol and benzyl bromide.

Materials and Reagents:

-

4-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

-

To the stirred suspension, add benzyl bromide (1.0 - 1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-fluoro-4-(phenylmethoxy)benzene can be further purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95% (dependent on reaction scale and purification method).

Reaction Workflow

References

In-Depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Benzyloxy)-4-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its molecular characteristics, physical properties, and provides relevant experimental protocols.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below, offering a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO | [1][2] |

| Molecular Weight | 202.22 g/mol | [1] |

| Melting Point | 45-46 °C | [3] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |

Synthesis and Reactivity

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In the context of this compound, 4-fluorophenol is deprotonated by a base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking benzyl chloride or a similar benzyl halide.

The presence of the fluorine atom on the benzene ring can influence the reactivity of the molecule. Fluorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack. The benzyloxy group is a common protecting group for phenols in multi-step organic syntheses.[2]

Applications in Research and Development

This compound serves as a crucial building block in the development of various bioactive molecules. Its structure is particularly valuable for introducing a fluorinated phenyl group into a target molecule, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[2] This intermediate is notably used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[2] Furthermore, its stability makes it a suitable component in the creation of herbicides and fungicides in the agrochemical industry.[2]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of aryl ethers, adapted for the specific synthesis of this compound.

Materials:

-

4-Fluorophenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenol (1.0 equivalent) in acetone or DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the general workflow from a starting material to a final pharmaceutical intermediate, such as this compound.

Caption: General workflow for the synthesis and characterization of a pharmaceutical intermediate.

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-fluorobenzene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-fluorobenzene is an aromatic ether that serves as a crucial building block in the synthesis of various organic compounds. Its structure, which combines a fluorinated benzene ring with a benzyl ether group, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, a desirable feature in modern drug discovery. This technical guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-fluorophenoxy group attached to the methylene carbon of a benzyl group. Its molecular formula is C₁₃H₁₁FO.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-fluoro-4-(phenylmethoxy)benzene.[1]

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| CAS Number | 370-78-5 | [1] |

| Appearance | Not explicitly found in search results | |

| Melting Point | (Computed) | |

| Boiling Point | (Computed) | |

| Density | (Computed) |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, 4-fluorophenol is deprotonated by a base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide to form the desired ether and a salt byproduct.

Experimental Protocol: Williamson Ether Synthesis

The following is a representative experimental protocol for the synthesis of this compound, adapted from established Williamson ether synthesis procedures for analogous compounds.[4]

Materials:

-

4-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 4-Fluorophenol: In a round-bottom flask, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous DMF or acetone. Add potassium carbonate (2.0-2.5 equivalents) or another suitable base to the solution. Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the 4-fluorophenoxide anion.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Relationship of Components

The structure of this compound can be deconstructed into its primary functional components, which are linked through an ether bond. This relationship is crucial for understanding its reactivity and synthetic origin.

Caption: Logical breakdown of this compound.

Experimental Workflow

The synthesis of this compound via the Williamson ether synthesis follows a standard and logical experimental workflow, from the initial reaction setup to the final purification and characterization of the product.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a synthetically important molecule with applications in the development of new chemical entities in the pharmaceutical and agrochemical industries. Its preparation via the robust and well-established Williamson ether synthesis makes it readily accessible for a wide range of research and development activities. The information provided in this guide serves as a valuable resource for scientists and professionals working in the field of organic synthesis and drug discovery.

References

The Strategic Role of Fluorine in the Bioactivity of 1-(Benzyloxy)-4-fluorobenzene Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[1][2] This guide delves into the specific role of fluorine in the bioactivity of molecules containing the 1-(benzyloxy)-4-fluorobenzene core. While this scaffold can be found in various biologically active molecules, from enzyme inhibitors to receptor modulators, its fluorine atom consistently imparts significant effects on metabolic stability, binding affinity, and overall pharmacological profile.[3][4][5]

The introduction of a fluorine atom onto the benzene ring of a benzyloxybenzene scaffold can profoundly influence its properties. It can alter the electronic distribution within the molecule, thereby affecting its interactions with biological targets.[2] Furthermore, the C-F bond is more stable to metabolic oxidation than a C-H bond, often leading to improved pharmacokinetic profiles.[2][6] This guide will explore these principles through a detailed examination of a case study involving fluorinated benzyloxy chalcone derivatives, providing quantitative data, experimental methodologies, and visual representations of the underlying concepts.

The Impact of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine in a benzyloxybenzene scaffold brings about several key changes in its physicochemical properties, which in turn modulate its bioactivity.

1. Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density. This can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.[2]

2. Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][7] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate.

3. Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[4] This can enhance its ability to cross cell membranes and reach its target, although the effect on lipophilicity can be complex and context-dependent.[8]

4. Conformation: The small size of the fluorine atom means that its introduction does not significantly alter the overall shape of the molecule. However, its electronic properties can influence the preferred conformation, which can be critical for optimal binding to a receptor or enzyme active site.[1]

Case Study: Fluorobenzyloxy Chalcones as Monoamine Oxidase B (MAO-B) Inhibitors

To illustrate the tangible effects of fluorine on the bioactivity of a this compound-containing scaffold, we will examine a series of fluorobenzyloxy chalcone derivatives that have been evaluated as inhibitors of monoamine oxidase B (MAO-B).[8][9] MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[9]

Quantitative Data: Inhibition of MAO-B by Fluorobenzyloxy Chalcone Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized fluorobenzyloxy chalcone derivatives against human MAO-B. The data highlights the impact of the position and presence of the fluorine atom on inhibitory potency.

| Compound ID | Structure | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B over MAO-A |

| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | ≥ 7547.17 |

| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.023 | ≥ 1739.13 |

| Safinamide | (Reference Drug) | ~0.021 | - |

Data extracted from "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives"[8][9]

The data clearly demonstrates that the inclusion of a fluorine atom on the benzyloxy moiety can lead to potent MAO-B inhibition, with compound FBZ13 showing an IC50 value in the nanomolar range and exceptional selectivity for MAO-B over MAO-A.[9]

Experimental Protocols: In Vitro MAO Inhibition Assay

The following is a detailed methodology for the in vitro determination of monoamine oxidase (MAO-A and MAO-B) inhibitory activity, as described in the cited literature.[8][9]

1. Enzyme Source: Recombinant human monoamine oxidase A (hMAO-A) and B (hMAO-B).

2. Substrate: Kynuramine for hMAO-A and benzylamine for hMAO-B.

3. Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

4. Procedure:

- A mixture containing the enzyme solution and the test compound (at various concentrations) in the assay buffer is pre-incubated at 37°C for 15 minutes.

- The reaction is initiated by the addition of the substrate.

- The incubation is continued at 37°C for a specified period (e.g., 30 minutes).

- The reaction is terminated by the addition of a quenching solution (e.g., 2N NaOH).

- The amount of product formed is quantified by fluorescence spectroscopy. For the MAO-A assay with kynuramine, the product 4-hydroxyquinoline is measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. For the MAO-B assay with benzylamine, the product hydrogen peroxide is measured using a horseradish peroxidase-coupled reaction with p-tyramine, measuring the fluorescent product at an excitation of 320 nm and emission of 405 nm.

- The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

5. Reversibility Studies: To determine if the inhibition is reversible, the enzyme and inhibitor are pre-incubated together, and then the mixture is dialyzed to remove the unbound inhibitor. The enzyme activity is then measured and compared to a control. A recovery of enzyme activity after dialysis indicates reversible inhibition.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of MAO-B inhibition and the experimental workflow for screening potential inhibitors.

Caption: Mechanism of MAO-B inhibition by fluorobenzyloxy chalcone derivatives.

Caption: Experimental workflow for the screening and characterization of MAO-B inhibitors.

Conclusion

The strategic incorporation of fluorine into the benzyloxybenzene scaffold plays a multifaceted role in enhancing the bioactivity of resulting molecules. As demonstrated through the case study of fluorobenzyloxy chalcone derivatives as MAO-B inhibitors, the presence of fluorine can lead to a significant increase in potency and selectivity. This is attributed to the combined effects of fluorine on the electronic properties, metabolic stability, and conformational preferences of the molecule. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further explore and leverage the unique properties of fluorine in the design of novel therapeutic agents. The continued investigation into the structure-activity relationships of fluorinated compounds will undoubtedly pave the way for the development of more effective and safer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-fluorobenzene from 4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)-4-fluorobenzene from 4-fluorophenol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data to support researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluoro and benzyloxy moieties provides a scaffold for further chemical modifications, making it a key building block in the development of novel compounds. The synthesis from 4-fluorophenol is a common and efficient process, typically achieved through an S(_N)2 reaction known as the Williamson ether synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-fluorophenol is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.

The reaction proceeds in two main steps:

-

Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-fluorophenol, forming the 4-fluorophenoxide ion. Common bases for this step include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)).[1]

-

Nucleophilic Substitution (S(_N)2): The resulting 4-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide). This is a bimolecular nucleophilic substitution (S(_N)2) reaction, where the nucleophile attacks the carbon atom bearing the leaving group (bromide ion), leading to the formation of the ether and a halide salt as a byproduct.[1][2][3]

The overall reaction is as follows:

F-C(_6)H(_4)-OH + Base → F-C(_6)H(_4)-O

−−−Experimental Protocol

Materials:

-

4-Fluorophenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the 4-fluorophenoxide ion.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in the available literature. However, based on analogous Williamson ether syntheses of substituted phenols, high yields are generally expected. The following table summarizes typical reaction parameters for this type of transformation.

| Parameter | Value/Condition | Notes |

| Starting Material | 4-Fluorophenol | - |

| Reagents | Benzyl bromide, Potassium carbonate | Benzyl chloride can also be used. |

| Solvent | Acetone or DMF | DMF is a common choice for its high boiling point and ability to dissolve ionic intermediates. |

| Reaction Temperature | Reflux | The exact temperature will depend on the solvent used. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC. |

| Typical Yield | 85-95% | This is an expected range based on similar reactions; actual yield may vary. |

Visualizations

Signaling Pathway of Williamson Ether Synthesis

References

The Synthetic Utility of 1-(Benzyloxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-4-fluorobenzene has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a fluorinated aromatic ring and a benzyl ether protecting group, offer a strategic advantage in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability. The benzyloxy group serves as a robust and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the aromatic ring. This technical guide provides an in-depth exploration of the synthesis, spectral properties, and key synthetic applications of this compound, with a focus on its role as a precursor in the synthesis of bioactive molecules, including the selective serotonin reuptake inhibitor (SSRI), dapoxetine. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| CAS Number | 370-78-5 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 36-39 °C | |

| Boiling Point | 134-136 °C at 3 mmHg | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Table 1: Physicochemical Properties of this compound.

The spectral data of this compound are crucial for its identification and characterization.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.43 - 7.30 (m, 5H, Ar-H of Benzyl) | δ 157.9 (d, J = 238.0 Hz, C-F) |

| δ 6.99 - 6.93 (m, 4H, Ar-H of Fluorophenyl) | δ 155.0 (d, J = 2.0 Hz, C-O) |

| δ 5.03 (s, 2H, -OCH₂-) | δ 137.1 (s, Ar-C of Benzyl) |

| δ 128.6 (s, Ar-C of Benzyl) | |

| δ 128.0 (s, Ar-C of Benzyl) | |

| δ 127.5 (s, Ar-C of Benzyl) | |

| δ 116.2 (d, J = 23.0 Hz, C-H ortho to F) | |

| δ 115.8 (d, J = 8.0 Hz, C-H meta to F) | |

| δ 70.6 (s, -OCH₂-) |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with a benzyl halide in the presence of a base.[2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the resulting suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Expected Yield: 85-95%

Caption: General scheme for the Williamson ether synthesis of this compound.

Key Reactions as a Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from its reactivity at several positions, which can be controlled by the choice of reagents and reaction conditions.

Ortho-Directed Metalation (Lithiation)

The benzyloxy group is a moderate directing group for ortho-lithiation.[3] This reaction allows for the introduction of various electrophiles at the position ortho to the benzyloxy group, providing a route to 2-substituted-4-fluoroanisole derivatives.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi or sec-BuLi (1.1 - 1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the chosen electrophile (1.2 - 1.5 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 50-80% (depending on the electrophile)

References

stability of benzyl ethers in medicinal chemistry

An In-depth Technical Guide to the Stability of Benzyl Ethers in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex molecules, a common practice in medicinal chemistry and drug development.[1][2] Its popularity stems from its ease of formation, general robustness across a wide range of reaction conditions, and the availability of specific, often mild, deprotection methods.[3][4] An in-depth understanding of the stability and lability of benzyl ethers under diverse chemical and biological environments is critical for their effective implementation in designing synthetic routes and developing new therapeutic agents.[2] This guide provides a comprehensive technical overview of the stability of benzyl ethers, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in strategic decision-making.

Chemical Stability of Benzyl Ethers

The utility of the benzyl (Bn) group is defined by its predictable stability profile. It is remarkably stable to many reagents that would cleave other common alcohol protecting groups like silyl ethers or acetals, yet it can be removed selectively under specific reductive or oxidative conditions.[1][5]

Stability in Acidic and Basic Media

Benzyl ethers exhibit significant stability in both acidic and basic environments, a key advantage in multi-step synthesis.[4]

-

Acidic Conditions: They are generally stable to mild acidic conditions, such as aqueous acetic acid, which would readily cleave acetal-based protecting groups like tetrahydropyranyl (THP) ethers.[2][5] Cleavage of the benzyl ether bond requires harsh conditions, typically involving strong protic acids or Lewis acids. Reagents like boron trichloride (BCl₃), boron tribromide (BBr₃), and tin(IV) chloride (SnCl₄) can effect cleavage.[2][6] The use of BCl₃·SMe₂ has been reported as a mild method for debenzylation that tolerates a wide range of other functional groups.[7]

-

Basic Conditions: Benzyl ethers are exceptionally stable under a wide range of basic conditions, including strong bases like sodium hydride (NaH) and potassium hydroxide (KOH), as well as non-nucleophilic bases like triethylamine (NEt₃) and pyridine.[2][3] This stability allows for their use in reactions involving strong bases and nucleophiles, where ester-based protecting groups would be labile.[1]

Stability towards Reductive and Oxidative Reagents

The lability of benzyl ethers to specific reductive and oxidative conditions provides orthogonal pathways for their removal.

-

Reductive Cleavage: The most common and mild method for benzyl ether deprotection is catalytic hydrogenolysis.[8] This reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C), to yield the free alcohol and toluene.[1][8] An alternative to gaseous hydrogen is transfer hydrogenolysis, which uses a hydrogen source like 1,4-cyclohexadiene or ammonium formate.[3][8] Other reductive methods, such as dissolving metal reduction (e.g., Na in liquid NH₃), can also cleave benzyl ethers but are less frequently used due to harsher conditions.[5]

-

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers due to the electron-donating methoxy group that stabilizes the intermediate cation.[2][3] Recent advancements have enabled the DDQ-mediated cleavage of simple benzyl ethers through photoirradiation.[3][9] Other oxidative methods include the use of ozone or N-bromosuccinimide (NBS).[3][10][11]

Data Presentation: Stability and Cleavage Conditions

The following tables summarize the stability and common cleavage conditions for benzyl ethers, providing a quick reference for synthetic planning.

Table 1: Summary of Benzyl Ether Stability to Common Reagents

| Condition Category | Reagents | Stability | Reference(s) |

| Mild Acid | Acetic Acid (AcOH), p-TsOH (catalytic) | Generally Stable | [2][5] |

| Strong/Lewis Acid | BCl₃, BBr₃, SnCl₄, HBr | Labile | [2][7] |

| Bases | NaH, KOH, K₂CO₃, Pyridine, NEt₃ | Generally Stable | [2][3] |

| Nucleophiles | Organometallics (RLi, RMgX), Enolates | Generally Stable | [3] |

| Hydride Reductants | LiAlH₄, NaBH₄ | Generally Stable | [3] |

| Catalytic Hydrogenation | H₂/Pd-C, H₂/Ra-Ni | Labile | [3][5] |

| Dissolving Metals | Na/NH₃ (Birch Conditions) | Labile | [5] |

| Oxidants | DDQ, Ozone, NBS, CrO₃ | Labile | [2][3][11] |

Table 2: Selected Conditions for Benzyl Ether Deprotection

| Method | Reagents and Conditions | Typical Yield (%) | Notes | Reference(s) |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon), MeOH or EtOH, rt | High | Most common and mild method. Incompatible with alkenes, alkynes, and some sulfur compounds. | [1][2] |

| Transfer Hydrogenolysis | 10% Pd/C, 1,4-Cyclohexadiene, EtOH, reflux | High | Avoids the use of pressurized H₂ gas. | [3][8] |

| Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂, 0 °C to rt | High | Selective and mild, tolerates many other functional groups. | [7] |

| Oxidative Cleavage (PMB) | DDQ (1.5 equiv), CH₂Cl₂/H₂O, rt | 84-96 | Highly selective for p-methoxybenzyl (PMB) ethers over unsubstituted benzyl ethers. | [2] |

| Photo-oxidative Cleavage | DDQ (1.5 equiv), CH₂Cl₂/H₂O, 525 nm light, rt | High | Allows for the cleavage of simple benzyl ethers under milder oxidative conditions. | [2][9] |

| Ozonolysis | O₃, CH₂Cl₂, -78 °C; then reductive workup | Varies | Can be used when other methods are unsuitable. | [3][10] |

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis[2]

-

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

-

Procedure:

-

Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ[2]

-

Objective: To selectively cleave a PMB ether under oxidative conditions.

-

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂, 10 mL) and water (0.5 mL).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents) portion-wise at room temperature. The solution typically turns dark.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualization of Key Processes and Logic

Caption: General deprotection pathways for benzyl ethers.

Caption: Experimental workflow for catalytic hydrogenolysis.

Caption: Decision tree for using benzyl protecting groups.

Metabolic Stability in Medicinal Chemistry

In the context of drug development, the stability of a molecule is not only considered in a flask but also in vivo. Benzyl ethers present in drug candidates are subject to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] The typical metabolic pathway involves oxidative O-dealkylation (specifically, O-debenzylation). This process proceeds via hydroxylation of the benzylic carbon, forming an unstable hemiacetal intermediate that spontaneously collapses to release the free alcohol and benzaldehyde. The resulting benzaldehyde is further oxidized to benzoic acid.

Understanding this metabolic pathway is crucial for several reasons:

-

Pharmacokinetics: Rapid metabolic cleavage of a benzyl ether can lead to a short half-life and low bioavailability of the parent drug, reducing its therapeutic efficacy.[12]

-

Bioactivation: The metabolic products, such as benzaldehyde, could have their own pharmacological or toxicological profiles.

-

Drug Design: If a benzyl ether moiety is found to be metabolically labile, medicinal chemists may employ strategies to improve stability. These can include introducing electron-withdrawing groups on the benzyl ring or incorporating steric hindrance near the ether linkage to slow down enzymatic oxidation.

Conclusion

Benzyl ethers are a versatile and robust class of protecting groups, indispensable in the field of medicinal chemistry. Their high stability to a broad range of acidic and basic conditions, coupled with their lability to specific reductive and oxidative cleavage methods, provides a powerful tool for orthogonal synthetic strategies.[3][13] However, medicinal chemists must also consider their metabolic fate, as in vivo cleavage can significantly impact the pharmacokinetic and safety profile of a drug candidate. A thorough understanding of both the chemical and metabolic stability of benzyl ethers is therefore essential for their successful application in the synthesis and development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 11. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Protective Groups [organic-chemistry.org]

An In-depth Guide to Fluorinated Aromatic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in modern medicinal chemistry. With its unique electronic properties, small steric footprint, and profound impact on physicochemical and pharmacokinetic parameters, fluorine offers a powerful method for optimizing drug candidates. This guide provides a comprehensive overview of the role of fluorinated aromatic compounds in drug discovery, detailing their effects on molecular properties, common synthetic strategies, and key experimental protocols for their evaluation. Quantitative data are presented to illustrate the tangible benefits of aromatic fluorination, and logical workflows are visualized to clarify complex processes.

Introduction: The Unique Role of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen, with a van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å.[1] This combination of properties allows for the substitution of hydrogen with fluorine in a lead compound, often referred to as a "bioisosteric replacement," with minimal steric perturbation but significant electronic consequences.[1] Approximately one-third of top-performing drugs on the market contain fluorine, a testament to its broad utility in enhancing drug efficacy and safety profiles.[2]

The strategic introduction of fluorine into aromatic rings can profoundly influence a molecule's:

-

Physicochemical Properties: Acidity (pKa), lipophilicity (LogP/D), and conformational preference.[3][4]

-

Pharmacokinetic (ADME) Properties: Metabolic stability, membrane permeability, and bioavailability.[5][6]

-

Pharmacodynamic Properties: Binding affinity and selectivity for the target protein.[3][5]

This guide will delve into these effects, supported by quantitative data and detailed methodologies relevant to the drug discovery process.

Impact on Physicochemical Properties

The potent electron-withdrawing nature of fluorine dramatically alters the electronic landscape of an aromatic ring, leading to predictable changes in key physicochemical parameters.

Modulation of Acidity (pKa)

Fluorine's inductive effect can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorinating the aromatic ring of a phenol or aniline derivative makes the molecule more acidic by stabilizing the conjugate base. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5]

Table 1: Effect of Aromatic Fluorination on the pKa of Phenol

| Compound | pKa | Change from Phenol |

| Phenol | 9.99 | - |

| 4-Fluorophenol | 9.55 | -0.44 |

| 3-Fluorophenol | 9.28 | -0.71 |

| 2-Fluorophenol | 8.81 | -1.18 |

| 2,4,6-Trifluorophenol | 7.77 | -2.22 |

Data compiled from publicly available pKa databases.

Altering Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. The replacement of a C-H bond with a more polar C-F bond can lead to localized changes in the molecular surface. Aromatic fluorination generally increases lipophilicity.[7] This enhancement can improve a drug's ability to cross cellular membranes.[7]

Table 2: Comparative LogP Values of Aromatic Compounds and their Fluorinated Analogs

| Parent Compound | LogP | Fluorinated Analog | LogP | Change in LogP |

| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |

| Indole | 2.14 | 5-Fluoroindole | 2.40 | +0.26 |

Data represents experimentally derived or consensus computational values.

Enhancement of Metabolic Stability

One of the most common applications of aromatic fluorination is to block metabolic "soft spots."[8] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of aromatic C-H bonds.[2] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and resistant to cleavage.[9] Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively prevent this oxidation, thereby increasing the drug's half-life and oral bioavailability.[2][6]

For example, the introduction of a para-fluorophenyl group is a common strategy in kinase inhibitors to prevent oxidation of the phenyl ring, leading to improved pharmacokinetic profiles.[8]

Modulation of Binding Affinity

The electronic perturbations caused by fluorine can also be leveraged to enhance a drug's binding affinity and selectivity for its protein target.[5] The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket. While not a classical hydrogen bond acceptor, the C-F bond can participate in non-canonical interactions, such as with backbone amides (C-F···H-N) or other polarized groups, that contribute to binding energy.[8]

Table 3: Impact of Fluorination on Inhibitory Potency (IC50)

| Target | Unsubstituted Inhibitor | IC50 (nM) | Fluorinated Analog | IC50 (nM) | Fold Improvement |

| Bruton's Tyrosine Kinase (BTK) | Desfluoro-Ibrutinib | ~5 | Ibrutinib (4-fluorophenoxy) | 0.5 | 10x |

| Thrombin | Phenylamidinium Inhibitor | 230 | 3-Fluoro-phenylamidinium | 50 | 4.6x |

Data compiled from medicinal chemistry literature and case studies.[8][10]

Synthetic Strategies for Aromatic Fluorination

Advances in synthetic chemistry have made the incorporation of fluorine into aromatic rings more accessible.[11] Methodologies can be broadly categorized into electrophilic and nucleophilic fluorination, often applied in either early-stage synthesis or late-stage functionalization (LSF).

Electrophilic Fluorination: Utilizes reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® to deliver an "F+" equivalent to an electron-rich aromatic ring or an organometallic intermediate.[12]

Nucleophilic Aromatic Substitution (SNAr): A classic method where a good leaving group (e.g., -NO2, -Cl) on an electron-deficient aromatic ring is displaced by a fluoride source like KF or CsF.

Experimental Protocols

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP values.[13]

1. Materials:

-

Test compound (high purity)

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Methodology:

-

Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning: Add equal volumes of pre-saturated n-octanol and water to a vial. Add a small aliquot of the compound stock solution to achieve a final concentration suitable for analytical detection.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.

-

Phase Separation: Centrifuge the vial (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and octanol layers.[14]

-

Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[]

Protocol: In Vitro Metabolic Stability using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16]

1. Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, co-factors)[14]

-

Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

-

Incubator/shaking water bath (37°C)

-

96-well plates

-

LC-MS/MS for analysis

2. Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).[17]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the ice-cold stop solution to the respective wells.[18] A control reaction without NADPH should be run to assess non-enzymatic degradation.[17]

-

Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[14]

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Conclusion

The incorporation of fluorine into aromatic rings is a proven and powerful strategy in drug discovery. It allows medicinal chemists to fine-tune a wide array of molecular properties, from pKa and lipophilicity to metabolic stability and target affinity.[8][11] By blocking sites of metabolism, enhancing membrane permeability, and creating new binding interactions, aromatic fluorination can transform a promising lead compound into a viable drug candidate.[4][5] A thorough understanding of its effects, coupled with robust synthetic methods and rigorous experimental evaluation, ensures that this "magic bullet" atom will continue to play a pivotal role in the development of new therapeutics.[6]

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(Benzyloxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(benzyloxy)-4-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol outlines the reaction of 4-fluorophenol with benzyl bromide in the presence of a base. Included are comprehensive experimental procedures, a summary of reaction parameters, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

The Williamson ether synthesis is a fundamental reaction in organic chemistry that proceeds through an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of drug discovery and development, the introduction of a benzyloxy group to a fluorinated aromatic ring can be a critical step in the synthesis of complex molecules with desired pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can serve as a protecting group or a key structural motif.[3] This protocol details a reliable method for the synthesis of this compound from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound, based on established procedures for analogous reactions.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorophenol | 1.0 equivalent | [4] |

| Benzyl Bromide | 1.05 - 1.1 equivalents | [4] |

| Reagents | ||

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 equivalents | [4][5] |

| Potassium Iodide (KI) | Catalytic amount (optional) | [6] |

| Solvent | ||

| Acetone | Anhydrous | [4][7] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 56-60 °C) | [4][6] |

| Reaction Time | 4 - 8 hours | [4][6] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| Typical Yield | 73 - 76% | [4][6] |

| Appearance | White solid or colorless oil | [8] |

Experimental Protocols

This protocol is adapted from established Williamson ether synthesis procedures for analogous phenolic compounds.[4][6][7]

Materials and Reagents

-

4-Fluorophenol

-

Benzyl bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI) (optional, as a catalyst)

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a catalytic amount of potassium iodide (optional).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants.

-

Addition of Alkyl Halide: To the stirred suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Application Notes and Protocols: Benzylation of 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylation of phenols is a fundamental and widely utilized transformation in organic synthesis, serving as a robust method for the protection of the hydroxyl group. The resulting benzyl ether is stable under a variety of reaction conditions, yet can be readily cleaved when desired, making it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed protocols and reaction conditions for the benzylation of 4-fluorophenol, a common building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The primary method for the benzylation of 4-fluorophenol is the Williamson ether synthesis, an SN2 reaction involving the nucleophilic attack of a phenoxide ion on a benzyl halide.[1][2][3] This application note will detail standard laboratory protocols, including a classical Williamson ether synthesis and a phase-transfer catalyzed method, and provide a comparative summary of various reaction conditions.

Principle of the Reaction

The benzylation of 4-fluorophenol proceeds via the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-fluorophenol by a suitable base to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then displaces a halide ion from a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired 4-fluorophenyl benzyl ether.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the benzylation of phenols, which are applicable to 4-fluorophenol.

| Entry | Base (Equivalents) | Benzylating Agent (Equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ (1.5) | Benzyl bromide (1.2) | Acetone | None | Reflux | 8 | >90 (General) | [4] |

| 2 | NaH (1.2) | Benzyl bromide (1.1) | DMF | None | Room Temp | 12 | High (General) | [1] |

| 3 | KOH (2.0) | Benzyl chloride (1.1) | Ethanol | LiI (catalytic) | Reflux | 1 | Good (General) | [2] |

| 4 | NaOH (aq) | Benzyl chloride (1.0) | Toluene | TBAB (catalytic) | 90 | 3 | 62.1 (for a related synthesis) | [5] |

Yields are general and may vary for the specific substrate. TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis using Potassium Carbonate

This protocol describes a common and effective method for the benzylation of 4-fluorophenol using potassium carbonate as the base in acetone.

Materials:

-

4-Fluorophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-fluorophenyl benzyl ether.

Protocol 2: Phase-Transfer Catalyzed Benzylation

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic-soluble benzyl halide.[5]

Materials:

-

4-Fluorophenol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in toluene.

-

Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 2.0 eq).

-

Heat the biphasic mixture to 80-90°C with vigorous stirring.

-

Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Continue stirring vigorously at 80-90°C for 3-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure 4-fluorophenyl benzyl ether.

Mandatory Visualization

Caption: Experimental workflow for the benzylation of 4-fluorophenol.

Caption: General mechanism for the Williamson ether synthesis of 4-fluorophenyl benzyl ether.

References

Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods to deprotect 1-(benzyloxy)-4-fluorobenzene, yielding the valuable intermediate, 4-fluorophenol. The benzyl ether is a robust and commonly used protecting group for phenols, and its efficient cleavage is crucial in many synthetic routes. This document outlines several effective deprotection strategies, including catalytic hydrogenation, transfer hydrogenation, oxidative cleavage, and acid-mediated deprotection.

Deprotection Strategies Overview

The selection of a deprotection method for this compound depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The primary methods involve reductive, oxidative, or acidic conditions to cleave the benzylic C-O bond.

dot

Caption: Overview of deprotection pathways for this compound.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various deprotection methods applicable to this compound and closely related aryl benzyl ethers.

| Method | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |

| Catalytic Hydrogenation | H₂ (balloon), 10% Pd/C (10 mol%) | Methanol | Room Temperature | 1-3 h | >95% | [1] |

| H₂ (balloon), SiliaCat Pd(0) (1 mol%) | Methanol (0.07M) | Room Temperature | 1-2 h | >98% | [2] | |

| Transfer Hydrogenation | Ammonium formate (5.0 eq), 10% Pd/C (10-20 wt%) | Methanol | Reflux | 1-2 h | High | [1] |

| Cyclohexene, 10% Pd/C | Ethanol | Reflux | 1-2 h | High | [3] | |

| Oxidative Deprotection | DDQ (1.5 eq), photoirradiation (365 nm) | Acetonitrile | Room Temperature | 2-6 h | Good to Excellent | [4] |

| DDQ (2.3 eq) | CH₂Cl₂/H₂O (17:1) | 0°C to RT | 1.5-4 h | ~78% (for analogous substrates) | [5] | |

| Acid-Mediated Cleavage | Amberlyst-15 (3 eq) | Toluene | 110°C | 2 h | ~75% (for analogous substrates) | [6] |

| BCl₃, pentamethylbenzene (scavenger) | Dichloromethane | Low Temperature | 1-3 h | High | [7][8] | |

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | 1-5 h | Good | [9][10] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This is a widely used and highly efficient method for benzyl ether deprotection, especially when the molecule does not contain other reducible functional groups like alkenes or alkynes.

Workflow Diagram

dot

Caption: Workflow for catalytic hydrogenation of this compound.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Methanol (anhydrous)

-

Hydrogen gas (balloon)

-

Celite® or another filter aid

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]

-

Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.

-

Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times.

-

Leave the reaction under a positive pressure of hydrogen (from a balloon).

-

Stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[1]

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-fluorophenol.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Oxidative Deprotection using DDQ

This method is advantageous when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups.

Materials:

-

This compound (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.3 eq)

-

Dichloromethane (CH₂Cl₂) and Water (H₂O) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-